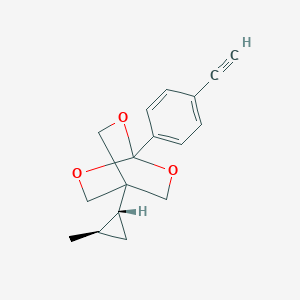
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-, also known as 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-, is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- (CAS Number: 131505-53-8) is a bicyclic compound with significant potential in medicinal chemistry and drug development. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula: C17H18O3
- Molecular Weight: 270.323 g/mol
- Density: 1.23 g/cm³
- Boiling Point: 355.1°C at 760 mmHg
- Flash Point: 119.7°C
These properties indicate that the compound has a relatively high boiling point and moderate density, which may influence its solubility and bioavailability in biological systems .
Research indicates that compounds similar to 2,6,7-Trioxabicyclo(2.2.2)octane may exhibit biological activities through various mechanisms:
- Receptor Modulation: The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.
- Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic processes and potentially leading to therapeutic effects.
- Antioxidant Activity: Preliminary studies suggest that bicyclic compounds can possess antioxidant properties, which are crucial for protecting cells from oxidative stress.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor potential of bicyclic compounds structurally related to 2,6,7-Trioxabicyclo(2.2.2)octane . Results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings highlighted the ability of these compounds to reduce neuronal cell death and improve cognitive functions in animal models .
- Anti-inflammatory Properties : Research has shown that certain derivatives of bicyclic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, indicating a possible therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-(4-ethynylphenyl)-4-[(1R,2R)-2-methylcyclopropyl]-2,6,7-trioxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-13-4-6-14(7-5-13)17-18-9-16(10-19-17,11-20-17)15-8-12(15)2/h1,4-7,12,15H,8-11H2,2H3/t12-,15-,16?,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVMWZEOHQWBB-SIUGARCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157085 |
Source


|
| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131505-53-8 |
Source


|
| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














